2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide

Beschreibung

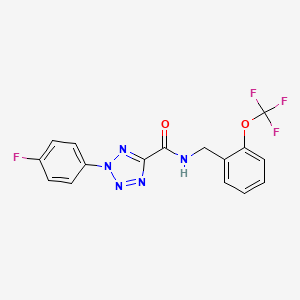

This compound features a 2H-tetrazole core substituted at position 2 with a 4-fluorophenyl group. The carboxamide at position 5 is linked to a 2-(trifluoromethoxy)benzyl moiety. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the fluorinated aromatic groups enhance lipophilicity and electronic effects, making it relevant for pharmaceutical and agrochemical applications .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSFXUDDCCLPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Table 1: Core Structure and Substituent Comparison

Key Observations :

- Tetrazole vs. Triazole/Thiazole : The tetrazole’s higher aromaticity and acidity (pKa ~4.9) compared to triazoles (pKa ~8-10) may enhance binding to metal ions or polar targets .

- Substituent Effects : The trifluoromethoxy group in the main compound provides stronger electron-withdrawing effects than the chloro or nitro groups in analogs, influencing electronic distribution and stability .

Comparison :

- The main compound’s synthesis likely involves amide coupling similar to ’s methods, though tetrazole formation may require specialized conditions (e.g., cycloaddition).

- Purity Challenges : Nitrothiophene derivatives achieved 99% purity via chromatography, whereas triazole-thiones required tautomeric control, highlighting variability in synthetic efficiency .

Analytical Data Comparison

Table 3: Spectroscopic Signatures

Key Insights :

- The absence of C=O in triazole-thiones (vs. tetrazole carboxamides) confirms ring closure .

- Fluorine substituents in all compounds cause deshielding in NMR (e.g., 4-fluorophenyl protons at ~7.6 ppm) .

Table 4: Property Comparison

Discussion :

- The trifluoromethoxy group increases logP (~3.8) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.

- Nitrothiophene derivatives show higher solubility due to polar nitro groups, correlating with their antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.